N-(2,6-Dimethylphenyl)aziridine
Description
Structure
3D Structure
Properties
CAS No. |
78376-90-6 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)aziridine |
InChI |
InChI=1S/C10H13N/c1-8-4-3-5-9(2)10(8)11-6-7-11/h3-5H,6-7H2,1-2H3 |
InChI Key |
MPWKDJKOBYTMQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CC2 |
Origin of Product |
United States |
Synthetic Methodologies for N 2,6 Dimethylphenyl Aziridine and Analogues
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a direct and efficient strategy for the synthesis of aziridines, including N-(2,6-Dimethylphenyl)aziridine. These methods involve the formation of the three-membered ring from a linear precursor already containing the nitrogen and the two-carbon unit of the aziridine (B145994) ring.
From Halogenated Amine Precursors
The synthesis of aziridines from halogenated amine precursors is a classical and widely utilized method known as the Gabriel-Cromwell reaction. nih.gov This intramolecular nucleophilic substitution involves the cyclization of a β-haloamine, where the amine functionality displaces the adjacent halide to form the aziridine ring. wikipedia.org This process is analogous to the formation of epoxides from halohydrins. wikipedia.org
For the synthesis of N-aryl aziridines, this typically involves the reaction of an N-(2-haloethyl)aniline derivative with a base. The base deprotonates the amine, increasing its nucleophilicity and facilitating the intramolecular SN2 reaction that closes the ring. The stereochemistry of the starting material can influence the final product, as the cyclization often proceeds with inversion of configuration at the carbon bearing the halogen.
A study on the synthesis of aziridines from α-iodoenones demonstrated a Michael addition/cyclization process using a primary amine and cesium carbonate as a base. unl.pt While this specific example doesn't use a pre-formed halogenated amine, it highlights the principle of intramolecular cyclization following the formation of a β-amino halide intermediate.
From Vicinal Amino Alcohols
The conversion of vicinal amino alcohols to aziridines is a well-established synthetic route, most notably through the Wenker synthesis. wikipedia.orgorganic-chemistry.org This two-step process first involves the esterification of the amino alcohol with sulfuric acid to form a sulfate (B86663) ester. wikipedia.org Subsequent treatment with a strong base, such as sodium hydroxide (B78521), induces an intramolecular nucleophilic substitution where the amino group displaces the sulfate, leading to the formation of the aziridine ring. wikipedia.orgwikipedia.org
An improved and milder version of the Wenker synthesis has been developed, which is particularly useful for amino alcohols that are unstable in hot sulfuric acid or for sulfates that are prone to elimination or hydroxide displacement. thieme-connect.com This modified method utilizes chlorosulfonic acid for the esterification step and allows for cyclization with weaker bases like sodium carbonate. thieme-connect.comorganic-chemistry.orgresearchgate.net This advancement expands the scope of the Wenker synthesis to a broader range of substrates. thieme-connect.com
The Mitsunobu reaction provides an alternative for the cyclization of amino alcohols, although it is more commonly applied to 2-azido alcohols. wikipedia.org In some cases, attempted direct substitution of the hydroxyl group in β-amino alcohols using the Mitsunobu reaction can lead to the formation of aziridines as a side product or even the main product through an internal Mitsunobu reaction. nih.gov
Ring Closure Reactions via Other Precursors
Beyond halogenated amines and amino alcohols, other precursors can undergo ring closure to form aziridines. One such method involves the intramolecular cyclization of N-alkenylamides. The use of tert-butyl hypoiodite (B1233010) has been shown to be an effective reagent for the cyclization of N-alkenylsulfonamides, producing saturated N-heterocycles, including aziridines, in good yields. organic-chemistry.org
Another approach involves the reaction of α-chloroketimines with reducing agents like lithium aluminum hydride. This reaction proceeds through nucleophilic addition of a hydride to the imine bond, followed by intramolecular nucleophilic substitution to yield trisubstituted aziridines. researchgate.net
Furthermore, the reaction of N-(2-chloroethylidene)-tert-butylsulfinamide with Grignard or organocerium reagents can produce terminal N-tert-butylsulfinyl aziridines. organic-chemistry.org These can then be oxidized to the corresponding N-tert-butylsulfonyl aziridines, which are useful synthetic intermediates. organic-chemistry.org
Intermolecular Aziridination Reactions
Intermolecular aziridination involves the direct addition of a nitrogen atom to an olefinic double bond. This approach is highly convergent and has been the subject of extensive research, leading to the development of various catalytic systems.
Nitrogen Transfer to Olefins
The addition of a nitrene or a nitrene equivalent to an alkene is a powerful and well-established method for the synthesis of aziridines. wikipedia.org The nitrene, a neutral, electron-deficient nitrogen species, can be generated from various precursors, such as azides or iminoiodinanes. nih.gov
Recent advancements have focused on developing milder and more selective methods for nitrogen transfer. For instance, photoexcited azoxy-triazenes have been reported as effective nitrogen atom sources for the aziridination of alkenes under visible light, eliminating the need for external oxidants or metal catalysts. nih.govnyu.edu Mechanistic studies suggest that this process involves the generation of a free singlet nitrene. nyu.edu Another metal-free approach utilizes N-aminopyridinium salts to generate highly electrophilic N-pyridinium iminoiodinane intermediates that can aziridinate unactivated olefins. acs.orgchemrxiv.orgacs.org
A novel method for the direct synthesis of NH-aziridines from a wide range of alkenes under mild conditions has been developed using aqueous ammonia (B1221849) and (diacetoxyiodo)benzene (B116549) (PIDA). chemrxiv.org This approach is notable for its simplicity and for avoiding the over-oxidation of the resulting aziridine. chemrxiv.org
Metal-Catalyzed Aziridination (e.g., Copper, Rhodium, Iron, Manganese)
Transition metal catalysts have played a pivotal role in advancing the field of intermolecular aziridination. These catalysts can activate the nitrogen source and facilitate the transfer of the nitrene equivalent to the olefin with high efficiency and selectivity.
Rhodium Catalysis: Rhodium(II) carboxylates are particularly effective catalysts for the aziridination of olefins. nih.gov A significant development is the Rh₂(II)-catalyzed intermolecular aziridination using anilines as the nitrogen source and an iodine(III) reagent as the oxidant. nih.govacs.org This reaction proceeds through the transfer of an N-aryl nitrene fragment from an iminoiodinane intermediate to the rhodium catalyst. nih.govacs.org The resulting N-aryl aziridines are formed stereospecifically and with high chemo- and diastereoselectivity. nih.govacs.org Dirhodium tetraacetate has also been used to catalyze the reaction of vinyluracil derivatives with aryl and alkyl sulfamates, proceeding through a transient N-sulfonylaziridine intermediate. rsc.org
Copper Catalysis: Copper complexes are also widely used catalysts for aziridination. nih.gov While modest yields were observed with various copper salts in some systems, they have been successfully employed in the aziridination of fluorinated olefins. nih.govresearchgate.net For example, the complex TpBr₃Cu(NCMe) efficiently catalyzes the conversion of α- or β-fluoro-olefins into the corresponding N-tosyl aziridines. us.es
Iron and Manganese Catalysis: Iron and manganese porphyrin complexes were among the first catalysts reported for the aziridination of styrenes and stilbenes using PhI=NTs as the nitrene source. nih.gov These metalloporphyrin catalysts have been immobilized on polymer supports, allowing for their recovery and reuse. arkat-usa.org These supported catalysts have shown high efficiency in the aziridination of various hydrocarbons under mild conditions. arkat-usa.org
Cobalt Catalysis: Cobalt(II) complexes of chiral porphyrins have been developed for the asymmetric aziridination of alkenes. nih.gov Using phosphoryl azides as the nitrene source, these cobalt-based metalloradical catalysts can produce chiral N-phosphorylaziridines in good to excellent yields and with moderate to high enantioselectivities. nih.gov Another cobalt-catalyzed system employs 2,2,2-trichloroethoxycarbonyl azide (B81097) for the aziridination of olefins, yielding chiral N-carbonyl aziridines with excellent enantioselectivity. rsc.org
Interactive Data Table: Metal-Catalyzed Aziridination of Olefins
| Catalyst Type | Metal | Nitrogen Source | Olefin Scope | Key Features |
| Rhodium Carboxylates | Rh | Anilines + I(III) oxidant | Di-, tri-, and tetrasubstituted cyclic and acyclic olefins nih.govacs.org | Stereospecific, chemo- and diastereoselective nih.govacs.org |
| Copper Complexes | Cu | PhI=NTs | Fluorinated olefins researchgate.netus.es | Effective for electron-deficient olefins researchgate.netus.es |
| Iron Porphyrins | Fe | PhI=NTs | Styrenes, stilbenes nih.gov | Early example of catalytic aziridination nih.gov |
| Manganese Porphyrins | Mn | PhI=NTs | Simple hydrocarbons, steroids arkat-usa.org | Can be polymer-supported for recyclability arkat-usa.org |
| Cobalt Porphyrins | Co | Phosphoryl azides | Aromatic olefins nih.gov | Asymmetric synthesis of N-phosphorylaziridines nih.gov |
Addition of Carbon Sources to Imines
An alternative strategy for constructing the aziridine ring involves the reaction of imines with a one-carbon component, effectively forming a C-C bond. This approach is particularly useful for the synthesis of substituted aziridines.
The reaction between imines and diazo compounds, often catalyzed by a Lewis or Brønsted acid, is a well-established method for the synthesis of aziridines. A significant advancement in this area is the direct asymmetric catalytic synthesis of trisubstituted aziridines from N-Boc protected imines and α-diazo esters or α-diazo-N-acyloxazolidinones. msu.edu This method provides access to trisubstituted aziridines with excellent diastereo- and enantioselectivities. msu.edu
For instance, the reaction of an N-Boc protected imine with ethyl diazoacetate in the presence of a chiral VANOL-derived polyborate Brønsted acid catalyst can produce the corresponding cis-aziridine in high yield and enantiomeric excess. msu.edu The reactivity and selectivity of this transformation are highly dependent on the substituents of both the imine and the diazo compound. msu.edu
| Imine Substituent | Diazo Compound | Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |
| MEDAM | Ethyl diazoacetate | VANOL-derived polyborate | cis-Aziridine | 94% | 97% | msu.edu |
| BUDAM | Ethyl diazoacetate | VANOL-derived polyborate | cis-Aziridine | 97% | 98% | msu.edu |
| N-Boc-phenyl | Ethyl α-diazopropionate | - | Trisubstituted aziridine | Moderate | Good to excellent | msu.edu |
| N-Boc-phenyl | α-Diazo-N-acyloxazolidinone | - | Trisubstituted aziridine | Good | Excellent | msu.edu |
Besides diazo compounds, other carbon nucleophiles can be employed for the synthesis of aziridines from imines. The aza-Darzens reaction, which involves the reaction of an imine with an α-halo enolate, is a classic example. The reaction of N-diphenylphosphinyl (N-Dpp) imines with α-bromoallyllithium in the presence of zinc chloride leads to the formation of N-Dpp vinyl aziridines. beilstein-journals.org These vinyl aziridines are valuable intermediates that can undergo subsequent ring-opening reactions with various nucleophiles. beilstein-journals.org
The diastereoselectivity of this vinyl aziridination is generally high, favoring the formation of the (E)-isomer. beilstein-journals.org However, the stereochemical outcome can be influenced by the nature of the imine substituent.
| Imine | Reagent | Product | Yield | Diastereomeric Ratio (E:Z) | Reference |
| N-Dpp-benzaldimine | α-Bromoallyllithium, ZnCl₂ | (E)-N-Dpp-2-vinyl-3-phenylaziridine | 71% | >10:1 | beilstein-journals.org |
| N-Dpp-furfuraldimine | α-Bromoallyllithium, ZnCl₂ | (E)-N-Dpp-2-vinyl-3-(2-furyl)aziridine | - | Only E | beilstein-journals.org |
| N-Dpp-(2,6-dichloro)benzaldimine | α-Bromoallyllithium, ZnCl₂ | (E)-N-Dpp-2-vinyl-3-(2,6-dichlorophenyl)aziridine | Good | 10:1 | beilstein-journals.org |
Asymmetric Synthesis of Chiral this compound Systems
The synthesis of enantiomerically pure aziridines is of great interest, and several strategies have been developed to achieve this. The use of chiral auxiliaries attached to either the olefin or the imine substrate is a common and effective method to induce asymmetry in the aziridination reaction.
Chiral Auxiliaries in Aziridine Formation
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product.
In the context of aziridine synthesis, chiral auxiliaries can be attached to electron-deficient olefins to control the facial selectivity of the incoming nitrene. For example, acryloyl derivatives of (-)-8-phenylmenthol (B56881) and (-)-Oppolzer's sultam have been used as chiral auxiliaries in the aziridination with N-arylhydroxamates, although with poor to modest diastereoselection. researchgate.net
A more successful approach involves the aza-Darzens reaction of N-diphenylphosphinyl imines with chiral enolates derived from N-bromoacetyl-2S-2,10-camphorsultam. researchgate.net This reaction generally proceeds in good yield to afford N-diphenylphosphinyl aziridinoyl sultams. The stereoselectivity of this reaction is highly dependent on the structure of the imine substituent. For instance, reaction with ortho-substituted arylimines can lead to a complete reversal of diastereoselectivity, favoring the trans-aziridine. researchgate.net
The Evans N-acyloxazolidinones are another class of widely used chiral auxiliaries. researchgate.net While their primary application is in asymmetric alkylation and aldol (B89426) reactions, the principles of using these auxiliaries to control stereochemistry are broadly applicable to other transformations, including the formation of chiral building blocks that could be precursors to chiral aziridines.
| Chiral Auxiliary | Substrate/Reagent | Product | Diastereomeric Excess (de) | Reference |
| (-)-Oppolzer's sultam | Acryloyl derivative | Aziridine | Poor to modest | researchgate.net |
| N-Bromoacetyl-2S-2,10-camphorsultam | N-Diphenylphosphinyl imines | N-Diphenylphosphinyl aziridinoyl sultams | >98% (for some substrates) | researchgate.net |
Asymmetric Catalysis in Aziridine Synthesis
The development of asymmetric catalytic methods is crucial for producing enantioenriched aziridines, which are valuable chiral building blocks in organic synthesis. chemrxiv.org Various strategies have been employed, utilizing chiral catalysts to control the stereochemical outcome of the aziridination reaction.
One prominent approach involves the nucleophilic addition to 2H-azirines. For instance, a chiral N,N'-dioxide/Cu(II) complex has been effectively used as a catalyst for the asymmetric addition of tertiary carbon nucleophiles to 2H-azirines, yielding chiral aziridines with high yields and excellent enantiomeric purity under mild conditions. jchemlett.com Similarly, copper(I)-catalyzed asymmetric reactions, such as the decarboxylative Mannich reaction enabled by the acidic activation of 2H-azirines, have been developed. jchemlett.com Other catalytic systems include the use of chiral bis(imidazoline)/zinc(II) catalysts for the enantioselective reaction of 2H-azirines with phosphites and cinchona alkaloid sulfonamide catalysts for their reaction with thiols. jchemlett.com
The aza-Darzens reaction, which involves the reaction of an imine with a carbenoid, is another key method. The use of enantiopure N-(2,4,6-trimethylphenylsulfinyl)imines in a reaction with lithium diethyl iodomethylphosphonate results in a single diastereomeric N-sulfinylaziridine 2-phosphonate. nih.gov This intermediate can then be converted to the corresponding chiral NH-aziridine. nih.gov
Transition-metal catalysis is a cornerstone of asymmetric aziridination. Chiral rhodium indenyl catalysts have been shown to facilitate the enantioselective aziridination of unactivated alkenes with broad functional group tolerance. organic-chemistry.org Computational studies suggest a stepwise mechanism involving alkene migratory insertion. organic-chemistry.org Furthermore, dirhodium(II) caprolactamate is an effective catalyst for the aziridination of olefins with p-toluenesulfonamide. organic-chemistry.org Copper-catalyzed systems, often mediated by an oxidant like phenyliodonium (B1259483) diacetate (PhI(OAc)2), also enable the direct aziridination of olefins. organic-chemistry.orgrsc.org
A notable strategy involves the catalytic asymmetric aziridination (AZ reaction) of alkynyl imines with diazo compounds, mediated by a chiral boroxinate (BOROX) catalyst. nih.gov This method produces cis-substituted alkynyl aziridines in high yields and with high asymmetric induction. nih.gov Interestingly, the choice of diazo compound (diazo esters vs. diazo acetamides) can lead to the formation of different enantiomers of the cis-aziridine, even when using the same enantiomer of the catalyst. nih.gov This switch in enantioselectivity is attributed to a change in the face of addition to the imine (Si-face vs. Re-face), which is linked to the isomerization of the imine (E vs. Z). nih.gov
Table 1: Overview of Asymmetric Catalysis Methods for Aziridine Synthesis
| Catalytic System/Method | Reactants | Key Features | Reference |
|---|---|---|---|
| Chiral N,N'-dioxide/Cu(II) | 2H-Azirines + Tertiary Carbon Nucleophiles | High yields and excellent enantiomeric purity. jchemlett.com | jchemlett.com |
| Chiral Rhodium Indenyl Catalyst | Unactivated Alkenes + Aminating Agents | High functional group tolerance and chemoselectivity. organic-chemistry.org | organic-chemistry.org |
| Chiral Boroxinate (BOROX) | Alkynyl Imines + Diazo Compounds | High yields and enantiomeric induction for cis-aziridines. nih.gov | nih.gov |
| (S)-(+)-2,4,6-trimethylphenylsulfinamide | N-sulfinylimines + Lithium Diethyl Iodomethylphosphonate | Aza-Darzens reaction yielding a single diastereomer. nih.gov | nih.gov |
Stereospecific Conversion from Chiral Oxiranes
The ring-opening of a chiral epoxide with an amine, such as 2,6-dimethylaniline (B139824), occurs via an Sɴ2 mechanism. This results in the inversion of stereochemistry at the carbon center attacked by the amine. The subsequent intramolecular cyclization of the β-amino alcohol to form the aziridine also proceeds through an Sɴ2 reaction, where the hydroxyl group is first converted into a better leaving group (e.g., by tosylation or mesylation) and is then displaced by the nitrogen atom. This second Sɴ2 step also causes an inversion of configuration.
Advanced Synthetic Strategies and Process Development
To address challenges related to safety, efficiency, and scalability in aziridine synthesis, advanced strategies such as continuous flow processing and phase transfer catalysis have been developed. These methods offer significant advantages over traditional batch processes.
Continuous Flow Synthesis of Aziridines
Continuous flow chemistry has emerged as a powerful tool for the synthesis of N-aryl aziridines, offering enhanced safety, efficiency, and scalability compared to traditional batch methods. akjournals.comorganic-chemistry.org Aziridines and their precursors, such as organic azides, can be hazardous due to their reactivity and potential toxicity. organic-chemistry.org Flow chemistry mitigates these risks by handling small volumes of reactive intermediates at any given time within a closed, automated system. organic-chemistry.org
A successful two-step continuous flow process has been developed for the synthesis of N-aryl aziridines from anilines. akjournals.com In the first step, anilines undergo a Sandmeyer reaction to generate aryl azides. akjournals.com These in-situ generated azides are then directly reacted with styrenes in a second step, catalyzed by Ru(porphyrin)CO, to afford the N-aryl aziridines. akjournals.comresearchgate.net The use of mesoreactors in this process allows for rapid optimization of reaction parameters, such as temperature, pressure, and residence time, leading to an efficient and safe synthesis from commercially available starting materials. akjournals.com
Palladium-catalyzed C(sp³)–H activation has also been adapted to a continuous-flow process for aziridine synthesis. nih.gov This method can be integrated with a subsequent aziridine ring-opening reaction in a consecutive, or "telescoped," process to produce highly functionalized aliphatic amines without isolating the potentially hazardous aziridine intermediate. organic-chemistry.orgnih.gov The development of a predictive mechanistic model for this C-H activation flow process aids in its design and optimization. nih.gov
Table 2: Continuous Flow Synthesis of N-Aryl Aziridines
| Method | Starting Materials | Catalyst | Key Advantages | Reference |
|---|---|---|---|---|
| Two-Step Sandmeyer/Aziridination | Anilines, Styrenes | Ru(porphyrin)CO | Safe handling of aryl azide intermediates, rapid optimization. akjournals.com | akjournals.com |
| Palladium-Catalyzed C-H Activation | Aliphatic Amines | Palladium Catalyst | Can be telescoped with ring-opening reactions, avoids isolation of aziridines. nih.gov | nih.gov |
| In-situ BDMS Generation | Alkenes, Primary Amines | N/A (Reagent-based) | Utilizes in-situ generated bromodimethylsulfonium bromide (BDMS) for a rapid 3-step telescoped process. researchgate.net | researchgate.net |
Phase Transfer Catalysis in Aziridine Synthesis
Phase transfer catalysis (PTC) provides a practical methodology for the synthesis of aziridines by facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). This technique is particularly useful for reactions involving an inorganic base or salt and an organic substrate.
In the context of aziridine synthesis, PTC can be employed for the intramolecular cyclization of β-haloamines. For the synthesis of a compound like this compound, a precursor such as 1-(2,6-dimethylphenyl-amino)-2-chloropropane can be cyclized using a strong base. prepchem.com In a typical procedure, the haloamine precursor is dissolved in an organic solvent, and an aqueous solution of a strong base like sodium hydroxide is added. prepchem.com
A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, is added to the biphasic mixture. The catalyst transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. In the organic phase, the hydroxide ion acts as a base, deprotonating the amine to form an amido anion. This anion then undergoes a rapid intramolecular Sɴ2 reaction, displacing the adjacent halide to form the aziridine ring. The use of PTC allows the reaction to proceed under milder conditions and often with higher efficiency than homogeneous reactions, avoiding the need for anhydrous solvents or expensive bases like sodium amide. This method is advantageous for its operational simplicity and cost-effectiveness, making it suitable for larger-scale preparations.
Reactivity and Reaction Mechanisms of N 2,6 Dimethylphenyl Aziridine
Ring-Opening Reactions of the Aziridine (B145994) Moiety
The significant ring strain within the aziridine core is the primary driving force for the reactivity of N-(2,6-dimethylphenyl)aziridine, facilitating a range of ring-opening reactions. These reactions serve as a versatile method for synthesizing various functionalized amine compounds.
Nucleophilic Ring Opening
This compound is known to react with various nucleophiles, leading to the opening of the aziridine ring. These reactions generally follow an S_N2-type mechanism, where the nucleophile attacks one of the carbon atoms of the aziridine ring, resulting in the cleavage of a carbon-nitrogen bond. The presence of a Lewis or Brønsted acid can activate the aziridine by coordinating with the nitrogen atom, thereby making the ring more vulnerable to nucleophilic attack.
Common nucleophiles employed in these reactions include halides, amines, and alcohols. The choice of nucleophile and the specific reaction conditions can have a substantial impact on the efficiency and selectivity of the ring-opening process.
The regioselectivity of nucleophilic ring-opening is a critical consideration when using unsymmetrically substituted N-(2,6-dimethylphenyl)aziridines in synthesis. The nucleophilic attack can theoretically occur at either of the two carbon atoms within the ring, and the actual site of attack is determined by a combination of steric and electronic factors. For instance, when a Lewis acid catalyst is used, the nucleophile often preferentially attacks the more sterically hindered carbon atom.
Stereoselectivity is another important aspect of these reactions. The ring-opening of chiral N-(2,6-dimethylphenyl)aziridines frequently proceeds with a high degree of stereocontrol, typically resulting in an inversion of the configuration at the carbon atom where the nucleophilic attack occurs. This stereospecificity is a hallmark of the S_N2 mechanism and is highly advantageous in the field of asymmetric synthesis. For example, the reaction of chiral 2-substituted N-(2,6-dimethylphenyl)aziridines with different nucleophiles has been demonstrated to produce optically active products with high enantiomeric purity.
In certain ring-opening reactions of 2-substituted N-(2,6-dimethylphenyl)aziridines, the formation of a phenonium ion intermediate has been proposed and studied. A phenonium ion is a type of bridged carbocation where a phenyl group helps to stabilize a positive charge on an adjacent carbon atom. In the context of aziridine ring-opening, the N-(2,6-dimethylphenyl) group can act as a neighboring group, assisting in the departure of the nitrogen atom from the ring and forming this bridged intermediate.
The formation of a phenonium ion intermediate has significant stereochemical implications. If the reaction proceeds through such an intermediate, it is expected to result in the retention of the original stereochemical configuration at the reaction center. This is because the nucleophile would attack from the same side from which the nitrogen atom departed. Stereochemical studies of the products from the ring-opening of chiral 2-aryl-N-(2,6-dimethylphenyl)aziridines have provided evidence for the involvement of these intermediates, especially under conditions that favor the formation of carbocations. The balance between retention and inversion of configuration can vary depending on the specific starting material, nucleophile, and reaction conditions, suggesting a mechanistic spectrum ranging from a pure S_N2 pathway to one involving a phenonium ion intermediate.
Ring-Expansion Reactions (e.g., [3+2] Annulations)
In addition to simple ring-opening, this compound can also undergo ring-expansion reactions, such as [3+2] cycloadditions, also known as annulations. In these reactions, the aziridine molecule provides a three-atom component that reacts with a two-atom component (a dipolarophile) to create a five-membered ring. These reactions offer an efficient pathway for the synthesis of various nitrogen-containing heterocyclic compounds.
The synthetic utility of this compound is further demonstrated by its use as a starting material for more complex nitrogen-containing heterocycles. For example, N-arylaziridines can be transformed into quinoline (B57606) derivatives. This conversion can be achieved through a Lewis acid-mediated reaction of the aziridine with an alkyne, which initiates a cascade of reactions that ultimately constructs the quinoline core.
Radical Reactivity and Intermediates
Beyond its ionic reactions, this compound can also participate in reactions that involve radical intermediates. The carbon-nitrogen bonds in the aziridine ring can be broken homolytically using radical initiators or through the application of light (photolysis) or heat (thermolysis). The resulting nitrogen-centered or carbon-centered radicals can then engage in a variety of subsequent chemical transformations.
Research has indicated that the photolysis of N-arylaziridines can lead to the homolytic cleavage of a carbon-carbon bond, which generates a diradical intermediate. This diradical can then undergo further reactions, such as cyclization or fragmentation, depending on the specific substituents on the aziridine ring. The study of the radical reactivity of this compound offers insights into alternative methods for its functionalization and conversion into other chemically valuable substances.
Generation and Characterization of N-Aziridinyl Radicals
N-aziridinyl radicals are highly reactive intermediates that can be generated from suitable precursors, enabling the transfer of the entire aziridine group. nih.gov A key method for producing these radicals involves the reductive activation of N-pyridinium aziridines. This process is typically initiated under mild photochemical conditions. nih.gov
The generation can be represented by the single-electron transfer (SET) to an N-pyridinium aziridine precursor. Computational studies using Density Functional Theory (DFT) suggest that the resulting N-aziridinyl radical possesses a planar geometry with the unpaired electron residing in a p-orbital. This electronic configuration imparts an electrophilic character to the radical. nih.gov
Direct characterization of these transient species is challenging due to their short lifetimes. However, their existence and structure have been confirmed using spin-trapping techniques coupled with Electron Paramagnetic Resonance (EPR) spectroscopy. In this method, the transient N-aziridinyl radical is intercepted by a spin trap, such as a nitrone, to form a more stable radical adduct (a nitroxide) which can be readily detected and characterized by EPR. nih.gov This provides definitive evidence for the formation and intermediacy of freely diffusing N-aziridinyl radicals. nih.gov
Trapping Reactions of Aziridinyl Radicals
Once generated, the transient N-aziridinyl radicals can be "trapped" by various substrates, leading to the formation of new, more complex molecules. This reactivity demonstrates the synthetic utility of these radical intermediates for aziridine group transfer. nih.gov
A notable example is the trapping of N-aziridinyl radicals with olefinic substrates. In the presence of molecular oxygen (O₂), the radical adds to the double bond of styrenyl olefins. This process ultimately yields 1,2-hydroxyaziridination products. The reaction showcases the ability of the strained aziridine fragment to engage in intermolecular addition chemistry without significant premature ring-opening. nih.gov These trapping experiments serve as strong support for the existence of N-aziridinyl radicals as viable reaction intermediates. nih.gov
| Radical Precursor | Trapping Agent | Conditions | Product Type |
| N-Pyridinium aziridine | Styrenyl olefin / O₂ | Photochemical | 1,2-Hydroxyaziridination |
This table illustrates a key trapping reaction of N-aziridinyl radicals, demonstrating their synthetic application.
Cyclization Reactions Involving Aziridine Moieties
The aziridine ring is a versatile component in various cyclization reactions, primarily due to its ability to undergo ring-opening to form reactive dipoles. Certain N-substituted aziridines, particularly those with electron-withdrawing groups, can thermally or photochemically open in an electrocyclic reaction to form azomethine ylides. wikipedia.org
These ylides are 1,3-dipoles and can be efficiently trapped by a range of dipolarophiles in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings. wikipedia.orgnih.gov The reaction often requires a Lewis acid catalyst to facilitate the initial ring-opening. wikipedia.org Another pathway for reactivity involves the formation of 2-amidoallyl or 2-amidopentadienyl cations from methyleneaziridines, which can then undergo [4+3] cycloadditions or 4π conrotatory electrocyclizations, respectively, to yield complex cyclic amine structures. nih.gov
Pyramidal Inversion of Nitrogen in Aziridine Ring Systems
Pyramidal inversion, also known as nitrogen inversion, is a process where the nitrogen atom and its substituents oscillate through a planar transition state. wikipedia.org This rapid inversion can lead to the racemization of chiral amines. wikipedia.org In aziridine, the energy barrier to this inversion is significantly higher than in acyclic amines. vaia.com The high barrier is a direct consequence of the substantial angle strain in the three-membered ring. The transition state for inversion requires a planar trigonal nitrogen, which is difficult to achieve when a bond angle is constrained to approximately 60°. wikipedia.orgvaia.com
This increased barrier allows for the potential isolation of stable, separate invertomers at low temperatures. wikipedia.orgcaltech.edu For example, the cis and trans invertomers of N-chloro-2-methylaziridine have been isolated. wikipedia.org The energy barrier is sensitive to the nature of the substituent on the nitrogen atom. researchgate.netkchem.org
| Compound Type | Inversion Barrier (kcal/mol) | Reason for Barrier Height |
| Acyclic Amine (e.g., Dimethylamine) | ~5.5 (23 kJ/mol) | Low steric strain, easy to achieve planar transition state. |
| Aziridine | ~19.1 (80 kJ/mol) | High ring strain makes the required planar transition state energetically costly. vaia.com |
This table compares the typical energy barriers for pyramidal inversion in acyclic and cyclic (aziridine) amines.
Influence of the 2,6-Dimethylphenyl Substituent on Aziridine Reactivity
The 2,6-dimethylphenyl group attached to the aziridine nitrogen exerts a profound influence on the molecule's reactivity through a combination of steric and electronic effects.
Steric Effects: The two methyl groups in the ortho positions create significant steric bulk around the nitrogen atom. This steric hindrance can:
Influence the rate of pyramidal inversion. Bulky groups attached to the nitrogen atom can increase the rate of inversion. caltech.edu
Direct the stereochemical outcome of reactions at the aziridine ring by blocking one face of the molecule from the approach of reagents.
Affect the regioselectivity of nucleophilic ring-opening reactions, potentially favoring attack at the less hindered carbon atom of the aziridine ring.
Applications of N 2,6 Dimethylphenyl Aziridine in Organic Synthesis
As Building Blocks for Amine Derivatives
The strained aziridine (B145994) ring can be readily opened by various nucleophiles to produce substituted amine derivatives. The regioselectivity of the ring-opening is influenced by the electronic nature of the substituents on both the nitrogen and carbon atoms of the ring, as well as the reaction conditions.
As Precursors for Complex Heterocyclic Scaffolds
The ring-opening of aziridines can be followed by subsequent intramolecular cyclization reactions, providing a powerful strategy for the synthesis of more complex heterocyclic systems.
Chiral Aziridines as Chiral Auxiliaries
When synthesized in an enantiomerically pure form, chiral aziridines can be used as chiral auxiliaries to control the stereochemistry of subsequent reactions. The rigid aziridine ring can direct the approach of reagents, leading to high levels of stereoselectivity.
Chiral aziridines containing a phosphine moiety have been successfully applied as organocatalysts in asymmetric reactions, such as the intramolecular Rauhut–Currier reaction, affording products with high enantiomeric excess. mdpi.com Furthermore, chiral aziridines derived from natural sources like glycals have been used in the synthesis of complex molecules, where the stereochemistry of the aziridine dictates the stereochemical outcome of subsequent transformations. doi.org The stereoselective ring-opening of chiral aziridines is a cornerstone of their use in asymmetric synthesis, allowing for the creation of stereodefined acyclic molecules that can be used in further synthetic steps. researchgate.netnih.gov
Exploration as Monomers in Polymerization Research
A comprehensive search of scientific literature and research databases did not yield specific studies on the exploration of N-(2,6-Dimethylphenyl)aziridine as a monomer in polymerization research. While the polymerization of aziridines, in general, is a known field of study, focusing on mechanisms such as cationic and anionic ring-opening polymerizations to produce polyamines, specific research findings, detailed experimental data, or data tables concerning the polymerization behavior of this compound are not available in the reviewed literature. rsc.orgresearchgate.netacs.org
The existing research on aziridine polymerization tends to focus on derivatives with different N-substituents, which significantly influence the reactivity and polymerization characteristics of the monomer. rsc.orgacs.orgnih.gov However, the specific impact of the sterically hindered 2,6-dimethylphenyl group on the polymerization of the aziridine ring has not been documented in the available scientific papers. Therefore, no detailed research findings or data tables on the polymerization of this particular compound can be provided.
Computational Chemistry and Theoretical Studies of N 2,6 Dimethylphenyl Aziridine
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a primary tool for computational chemists to predict and rationalize the behavior of molecular systems. By approximating the electron density of a molecule, DFT can calculate its geometric and electronic properties with a favorable balance of accuracy and computational cost. For a molecule like N-(2,6-Dimethylphenyl)aziridine, DFT provides a framework to understand its fundamental characteristics.
Geometry Optimization and Electronic Structure Analysis (HOMO/LUMO)
A foundational step in any computational analysis is geometry optimization. This process calculates the lowest-energy three-dimensional arrangement of atoms in the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles, including the orientation of the 2,6-dimethylphenyl ring relative to the three-membered aziridine (B145994) ring.
Once the optimized geometry is obtained, its electronic structure can be analyzed. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting regions prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.
While specific DFT data for this compound is not extensively published, the following table provides a hypothetical but representative example of the kind of data a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory) would yield. nih.govnih.gov
Table 1: Representative Theoretical Data for this compound
| Parameter | Representative Value | Description |
| Geometric Parameters | ||
| C-N (aziridine) bond length | ~1.48 Å | Length of the bonds between nitrogen and carbon within the ring. |
| C-C (aziridine) bond length | ~1.49 Å | Length of the carbon-carbon bond in the three-membered ring. |
| N-C (aryl) bond length | ~1.40 Å | Length of the bond connecting the aziridine nitrogen to the phenyl ring. |
| C-N-C bond angle | ~60° | Internal angle of the aziridine ring at the nitrogen atom. |
| Electronic Parameters | ||
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 6.0 eV | Energy difference, indicating chemical reactivity. |
This table is illustrative and presents expected values based on calculations of similar molecules. Actual values would require a specific DFT calculation.
Reaction Pathway Elucidation and Transition State Analysis
DFT is exceptionally useful for mapping the mechanisms of chemical reactions. For this compound, a primary reaction of interest is the ring-opening process, which can be initiated by nucleophiles or acids. Computational studies on related N-aryl aziridines have shown that DFT can be used to model the entire reaction coordinate for such transformations. mdpi.comnih.gov
This analysis involves identifying all intermediates and, most importantly, the transition states (TS) that connect them. A transition state is the highest energy point along the reaction pathway, and its energy relative to the reactants determines the activation energy and, therefore, the reaction rate. For example, in a palladium-catalyzed ring-opening reaction, DFT calculations can compare different potential pathways, such as those involving initial C-N bond cleavage versus C-C bond cleavage, to determine the most energetically favorable route. mdpi.com Studies on similar systems have elucidated how catalysts, substrates, and even solvent molecules interact to facilitate the reaction, providing a rationale for experimentally observed outcomes. acs.org
Stereochemical Outcomes Prediction
Many reactions involving chiral molecules are stereospecific, meaning the stereochemistry of the reactant dictates that of the product. The ring-opening of aziridines is a classic example. Depending on the mechanism, the reaction can proceed with either inversion or retention of stereochemistry at the carbon centers.
DFT calculations are a powerful tool for predicting these stereochemical outcomes. By modeling the transition states for different stereochemical pathways, chemists can determine which is lower in energy and thus more likely to occur. For instance, computational studies have confirmed that many palladium-catalyzed ring-opening reactions of aziridines proceed via an Sₙ2-type mechanism, which results in a predictable inversion of stereochemistry. acs.orgresearchgate.net The interplay between the steric and electronic effects of both the substrate (like the bulky 2,6-dimethylphenyl group) and the catalyst can be modeled to rationalize and predict the high diastereoselectivity observed in many N-aryl aziridination reactions. nih.gov
Analysis of Spin Density Delocalization in Related Systems
Spin density analysis is a computational technique relevant to species with unpaired electrons, such as radicals. While many reactions of aziridines are polar, some proceed through radical intermediates. For instance, the reductive activation of certain N-functionalized aziridines can generate transient N-aziridinyl radicals. nih.gov
In such cases, DFT calculations can determine the spin density distribution, which shows how the unpaired electron is delocalized across the molecule. This information is critical for understanding the radical's stability and predicting its reactivity—the atoms with the highest spin density are typically the most reactive sites. nih.gov For this compound, this type of analysis would be crucial for understanding its behavior in any reaction confirmed to proceed via a radical mechanism.
Molecular Dynamics Simulations for Conformational and Reactivity Studies
While DFT is excellent for studying static, minimum-energy structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations provide a way to study this motion by applying the principles of classical mechanics to the atoms in a system over a period of time. Essentially, MD simulations create a "movie" of molecular motion, allowing researchers to observe conformational changes, solvent interactions, and the dynamics of molecular encounters. nih.govnih.gov
For this compound, MD simulations could be used to explore several key questions:
Conformational Dynamics: How freely does the 2,6-dimethylphenyl group rotate relative to the aziridine ring? Are there specific preferred orientations (conformers), and how quickly does the molecule interconvert between them? This is important as the orientation of the bulky aryl group can influence the accessibility of the aziridine ring to reactants.
Solvation: How do solvent molecules arrange themselves around the molecule? Understanding the solvent shell is crucial as it can significantly impact reactivity.
Reactivity Dynamics: MD can be used to simulate the approach of a reactant to the aziridine. This can provide insights into the initial steps of a reaction that precede the bond-breaking and bond-forming events modeled by DFT.
By combining the energetic insights from DFT with the dynamic information from MD, a comprehensive theoretical picture of the behavior of this compound can be constructed, guiding further experimental work and application in synthesis.
Advanced Spectroscopic and Structural Elucidation Techniques for N 2,6 Dimethylphenyl Aziridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of N-(2,6-Dimethylphenyl)aziridine, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methyl, and aziridine (B145994) ring protons. Due to the symmetry of the 2,6-dimethylphenyl group, the two methyl groups should be chemically equivalent, giving rise to a single, sharp singlet. The three aromatic protons would appear as two signals: a triplet for the para-proton (H-4') and a doublet for the two equivalent meta-protons (H-3' and H-5'). The four protons of the unsubstituted aziridine ring are magnetically non-equivalent and are expected to appear as a complex multiplet, often a characteristic AA'BB' system, in the aliphatic region of the spectrum.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. Due to the molecular symmetry, eight distinct carbon signals are predicted: six for the aromatic ring (including the two methyl-substituted carbons, the nitrogen-bound carbon, two meta-carbons, and one para-carbon), one for the two equivalent methyl groups, and one for the two equivalent aziridine ring carbons.
2D NMR Techniques: To unambiguously assign these signals and confirm the structure, several 2D NMR experiments are essential:
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other. A key expected correlation would be between the protons of the two methyl groups on the phenyl ring and the adjacent protons of the aziridine ring, confirming the N-aryl connectivity and providing insight into the preferred conformation regarding the rotation around the N-C(aryl) bond.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. scielo.org.za They would be used to definitively link the proton signals of the methyl, aromatic, and aziridine groups to their corresponding carbon signals. scielo.org.za
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds. Actual experimental values may vary.)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aziridine CH₂ | 1.5 - 2.0 (m) | 25 - 35 |
| Aromatic CH₃ | 2.2 - 2.4 (s) | 18 - 22 |
| Aromatic H-3'/H-5' | 6.9 - 7.1 (d) | 127 - 129 |
| Aromatic H-4' | 6.8 - 7.0 (t) | 123 - 125 |
| Aromatic C-1' | - | 145 - 150 |
| Aromatic C-2'/C-6' | - | 130 - 135 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS can provide an unambiguous molecular formula. For this compound (C₁₀H₁₃N), the theoretical exact mass of the molecular ion [M+H]⁺ can be calculated.
The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation. Key fragmentation pathways for N-aryl aziridines typically involve the cleavage of the strained aziridine ring or loss of the alkyl substituents from the aromatic ring.
Table 2: HRMS Data for this compound
| Molecular Formula | Adduct | Theoretical m/z |
| C₁₀H₁₃N | [M+H]⁺ | 148.1121 |
| C₁₀H₁₃N | [M+Na]⁺ | 170.0940 |
Infrared (IR) Spectroscopy
Key expected absorption bands include:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl and aziridine groups, appearing just below 3000 cm⁻¹.
Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region.
Aziridine Ring Vibrations: The characteristic ring "breathing" and deformation modes of the aziridine ring often appear in the fingerprint region, typically around 1250 cm⁻¹ (ring breathing) and 850-900 cm⁻¹ (asymmetric ring stretching).
C-N Stretching: The stretching vibration for the aryl C-N bond is expected in the 1350-1250 cm⁻¹ range.
Comparing the spectrum to that of 2,6-dimethylaniline (B139824) would help to isolate the peaks associated with the attached aziridine moiety. nist.gov
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | Medium-Strong |
| C-N Stretch (Aryl-N) | 1350 - 1250 | Medium-Strong |
| Aziridine Ring Breathing | ~1250 | Medium |
| Aziridine Ring Deformation | 900 - 850 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive solid-state structure of a molecule by mapping electron density from the diffraction pattern of a single crystal. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database.
If a suitable single crystal could be grown, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles. nih.govnih.gov This would be particularly insightful for:
Confirming the geometry of the highly strained three-membered aziridine ring.
Determining the planarity of the nitrogen atom and the degree of pyramidalization, which is a key feature of aziridines.
Measuring the torsion angle between the aziridine ring and the phenyl ring, revealing the conformational preference dictated by the bulky ortho-methyl groups.
Analyzing intermolecular interactions , such as van der Waals forces or potential weak C-H···π interactions, that govern the crystal packing.
Crystal structures of related compounds, such as 2-azido-N-(2,6-dimethylphenyl)acetamide, have been solved, providing reference data for the geometry of the N-(2,6-dimethylphenyl) fragment. nih.gov
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. researchgate.netnih.gov For this compound, the primary chromophore is the 2,6-dimethylphenyl group.
The expected electronic transitions would be π → π* transitions associated with the aromatic system. The presence of the nitrogen atom's lone pair, which can conjugate with the aromatic ring, typically causes a red shift (shift to longer wavelength) compared to unsubstituted benzene. The aziridine ring itself does not have strong absorptions in the standard UV-Vis range (200-800 nm). The spectrum would likely show two main absorption bands characteristic of substituted benzenes.
Table 4: Predicted UV-Visible Absorption for this compound in a Non-polar Solvent
| Transition Type | Predicted λₘₐₓ (nm) | Origin |
| π → π | ~220 - 240 | Primary aromatic band (E2-band) |
| π → π | ~270 - 290 | Secondary aromatic band (B-band) |
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. Standard this compound is a diamagnetic, closed-shell molecule and therefore does not produce an ESR signal.
However, ESR spectroscopy would be a critical technique for studying its paramagnetic derivatives, such as its radical cation, which could be generated through electrochemical oxidation or chemical reaction. In such a radical species, the unpaired electron would interact with the magnetic nuclei (¹H and ¹⁴N), leading to a complex hyperfine splitting pattern in the ESR spectrum. Analysis of the hyperfine coupling constants would provide detailed information about the distribution of the unpaired electron's spin density across the molecule, revealing how the charge and spin are delocalized between the aromatic ring and the aziridine moiety. Studies on other aziridine-containing radicals have demonstrated the utility of ESR in characterizing these transient species. chemsrc.com
Research on Derivatives and Analogues of N 2,6 Dimethylphenyl Aziridine
Structural Modifications and Their Synthetic Routes
The core structure of N-(2,6-Dimethylphenyl)aziridine has been the subject of various structural modifications to explore and optimize its properties. These modifications often involve the introduction of different substituents on the aziridine (B145994) ring or the phenyl group.
One common synthetic route to derivatives involves the reaction of 2,6-dimethylaniline (B139824) with other chemical entities. For example, 1-(2,6-dimethylphenyl)-2-methyl-aziridine can be synthesized from 1-(2,6-dimethylphenyl-amino)-2-chloro-propane. prepchem.com This precursor is dissolved in ethanol, and an aqueous solution of sodium hydroxide (B78521) is added, followed by boiling. prepchem.com The resulting product is then extracted and purified. prepchem.com
Another key intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride. This intermediate is crucial for creating a variety of derivatives. For instance, it can be reacted with methylamine (B109427) to produce N-(2,6-dimethylphenyl)-2-(methylamino)acetamide. chemicalbook.com
The synthesis of N-(2,6-dimethylphenyl)acetamide itself is achieved by reacting 2,6-dimethylaniline with acetic anhydride. prepchem.com This compound serves as a precursor for further derivatization. For example, it can be reacted with 4-hydroxypiperidine (B117109) in the presence of a catalyst like N,N'-dicyclohexylcarbodiimide (DCC) to synthesize N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide. smolecule.com
Furthermore, palladium-catalyzed Suzuki cross-coupling reactions have been employed to synthesize aniline-based amides from N-(2,5-dibromophenyl) acetamide (B32628) and various arylboronic acids, demonstrating the versatility of the N-phenylacetamide scaffold for creating diverse derivatives. mdpi.com
A summary of synthetic routes for some derivatives is presented in the table below.
| Derivative | Precursors | Reagents and Conditions | Reference |
| 1-(2,6-Dimethylphenyl)-2-methyl-aziridine | 1-(2,6-Dimethylphenyl-amino)-2-chloro-propane | Ethanol, aqueous sodium hydroxide, boiling | prepchem.com |
| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 2,6-Dimethylaniline, Chloroacetyl chloride | Ether, aqueous sodium bicarbonate | |
| N-(2,6-Dimethylphenyl)-2-(methylamino)acetamide | 2-Chloro-N-(2,6-dimethylphenyl)acetamide, Methylamine | Tetrahydrofuran | chemicalbook.com |
| N-(2,6-Dimethylphenyl)acetamide | 2,6-Dimethylaniline, Acetic anhydride | - | prepchem.com |
| N-(2,6-Dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide | N-(2,6-Dimethylphenyl)acetamide, 4-Hydroxypiperidine | N,N'-dicyclohexylcarbodiimide (DCC) | smolecule.com |
Influence of Substituents on Reactivity and Selectivity
The reactivity and selectivity of aziridine derivatives are significantly influenced by the nature of the substituents on both the nitrogen atom and the carbon atoms of the ring. The considerable ring strain of the aziridine ring makes it susceptible to ring-opening reactions, and the substituents play a crucial role in directing the outcome of these reactions. nih.gov
Nitrogen Inversion Barrier: The substituent on the nitrogen atom of the aziridine ring has a profound effect on the nitrogen inversion barrier. nih.gov Electron-withdrawing groups on the nitrogen generally increase the inversion barrier, which can allow for the isolation of stable diastereomers at room temperature. nih.gov For instance, the introduction of a chloro group on the nitrogen of 2-methylaziridine (B133172) significantly increases the inversion barrier. nih.gov Conversely, groups that can delocalize the nitrogen lone pair, such as a phenyl group, tend to lower the inversion barrier. researchgate.netkoreascience.kr
Ring-Opening Reactions: The electronic nature of the N-substituent also dictates the regioselectivity of ring-opening reactions. nih.gov Electron-withdrawing groups activate the aziridine ring towards nucleophilic attack. researchgate.net Studies on N-substituted aziridines have shown that the reactivity towards nucleophilic ring-opening by a cyanide ion is highest when the substituent is a methoxycarbonyl group (CO2Me). koreascience.kr The stereoselectivity of these reactions is also influenced by the substituents, with the outcome often depending on the conformational preferences of the invertomers. nih.gov In the case of N-protected aziridine-2-carboxaldehydes, high syn selectivity was observed in addition reactions with Grignard and organozinc reagents for benzyl-protected cis- and tosyl-protected 2,3-disubstituted derivatives. nih.gov
Substituent Effects on the Aziridine Ring Carbons: Substituents on the carbon atoms of the aziridine ring also impact reactivity and selectivity. The steric and electronic properties of these substituents determine the site of nucleophilic attack. In the reaction of N-tosylaziridines with cyanotrimethylsilane, the cyanide selectively attacks the less substituted carbon of the ring. researchgate.net
The table below summarizes the influence of different substituents on the properties of aziridines.
| Substituent Type | Position | Influence | Reference |
| Electron-withdrawing | Nitrogen | Increases nitrogen inversion barrier, activates ring for nucleophilic attack | nih.govresearchgate.net |
| Phenyl | Nitrogen | Lowers nitrogen inversion barrier | researchgate.netkoreascience.kr |
| Methoxycarbonyl | Nitrogen | Highest reactivity towards nucleophilic ring-opening by cyanide | koreascience.kr |
| Benzyl (on cis-aziridine-2-carboxaldehyde) | Nitrogen | High syn selectivity in additions of organometallic reagents | nih.gov |
| Tosyl (on 2,3-disubstituted aziridine-2-carboxaldehyde) | Nitrogen | High syn selectivity in additions of organometallic reagents | nih.gov |
| Alkyl/Aryl | Ring Carbon | Influences regioselectivity of nucleophilic attack (steric hindrance) | researchgate.net |
Compounds Incorporating the N-(2,6-Dimethylphenyl) Moiety in Other Heterocycles
The N-(2,6-dimethylphenyl) moiety is a key structural feature in various heterocyclic compounds beyond aziridines, contributing to their unique chemical and biological properties.
Azetidines, four-membered nitrogen-containing heterocycles, are valuable building blocks in medicinal chemistry. General synthetic routes to azetidines include the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides and the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. nih.govorganic-chemistry.org While specific examples of N-(2,6-dimethylphenyl)azetidines are not extensively detailed in the provided context, the established synthetic methodologies for azetidines could be applied to incorporate the N-(2,6-dimethylphenyl) group. The reactivity of azetidines can be influenced by substituents, as seen in the treatment of certain azetidin-3-ones with mCPBA, which results in a specific anti-relationship between substituents. nih.gov
N-(2,6-Dimethylphenyl)acetamide serves as a versatile scaffold for the synthesis of a wide range of derivatives with diverse applications.
Synthesis and Structure: The parent compound, N-(2,6-Dimethylphenyl)acetamide, is synthesized from 2,6-dimethylaniline and acetic anhydride. prepchem.com Its structure has been characterized by X-ray crystallography, revealing that the molecules are linked into chains through N—H···O hydrogen bonding. researchgate.net
Derivatization: A key derivative, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is formed by reacting 2,6-dimethylaniline with chloroacetyl chloride. This chloro-derivative is a precursor to many other compounds. For example, its reaction with diethylamine (B46881) yields lidocaine. chegg.com Reaction with methylamine produces N-(2,6-dimethylphenyl)-2-(methylamino)acetamide. chemicalbook.com
Heterocyclic Derivatives: The N-(2,6-dimethylphenyl)acetamide moiety has been incorporated into more complex heterocyclic systems. For instance, N-(2,6-dimethylphenyl)-2-(2-thienyl)acetamide has been synthesized and studied for its potential anti-mycobacterial activities. nih.govresearchgate.net Another example is N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide, which features an isatin (B1672199) moiety. nih.gov
A table of representative N-(2,6-Dimethylphenyl)acetamide derivatives is provided below.
| Derivative Name | Key Synthetic Precursor(s) | Noteworthy Structural Feature | Reference |
| N-(2,6-Dimethylphenyl)acetamide | 2,6-Dimethylaniline, Acetic anhydride | Parent acetamide | prepchem.com |
| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 2,6-Dimethylaniline, Chloroacetyl chloride | Reactive chloro group for further substitution | |
| Lidocaine | 2-Chloro-N-(2,6-dimethylphenyl)acetamide, Diethylamine | Diethylamino group | chegg.com |
| N-(2,6-Dimethylphenyl)-2-(methylamino)acetamide | 2-Chloro-N-(2,6-dimethylphenyl)acetamide, Methylamine | Methylamino group | chemicalbook.com |
| N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide | 2,6-Dimethylaniline, 2-Thienylacetyl chloride | Thiophene ring | nih.govresearchgate.net |
| N-(2,6-Dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide | - | Isatin moiety | nih.gov |
The N-(2,6-dimethylphenyl) group has been incorporated into various heterocyclic systems that are structurally related to aziridines or are derived from them. The synthesis of 1-(2,6-dimethylphenyl)-2-methyl-aziridine demonstrates the direct attachment of this bulky aryl group to the aziridine nitrogen. prepchem.com
The reactivity of the N-(2,6-dimethylphenyl) group can be influenced by the heterocyclic ring it is attached to. For example, in the synthesis of 2,6-diazidotrichloropyridine N-oxide from pentachloropyridine (B147404) N-oxide, the azido (B1232118) groups are introduced at the 2 and 6 positions, demonstrating a specific reactivity pattern of the pyridine (B92270) N-oxide ring. researchgate.net
Furthermore, the N-(2,6-dimethylphenyl) moiety can be found in larger, more complex heterocyclic systems. For example, derivatives of 8-azapurine (B62227) (1,2,3-triazolo-[4,5-d]pyrimidine) have been synthesized, which are analogues of purines and have potential biological activities. nih.gov Similarly, derivatives of 2,6-diaminoanthraquinone (B87147) have been prepared through diazotization and coupling reactions, showcasing the versatility of the amino group on the phenyl ring for further chemical transformations. asianpubs.org
Future Research Directions and Challenges in N 2,6 Dimethylphenyl Aziridine Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of aziridines, including N-(2,6-Dimethylphenyl)aziridine, has traditionally relied on methods that are often not environmentally benign. A significant challenge is the development of greener, more atom-economical synthetic protocols that minimize waste and avoid hazardous reagents.
Current research efforts are directed towards direct catalytic aziridination from simple, abundant starting materials like alkenes and amines. nih.govnih.gov One of the most promising atom-economical approaches is the C2 + N1 addition, which involves the reaction of an alkene with a suitable nitrene ('NR') fragment. thieme-connect.com A major goal is to use organic azides as nitrene sources, as the only byproduct is benign dinitrogen gas (N₂). thieme-connect.com However, expanding the scope to include electron-donating aryl azides, such as 2,6-dimethylphenyl azide (B81097), remains a challenge that is being addressed with novel iron catalysts. thieme-connect.comthieme-connect.com
Another sustainable strategy involves using hydroxylamine (B1172632) derivatives as clean nitrene sources in iron-catalyzed intermolecular aziridination, which can proceed efficiently for a range of alkenes under mild conditions. rsc.org Furthermore, the development of flow chemistry processes offers a safer and more sustainable method for preparing aziridines, minimizing the handling of potentially hazardous intermediates and allowing for telescoped reaction sequences. nih.govorganic-chemistry.org Electrochemical methods are also emerging as a powerful tool, enabling the coupling of unactivated alkenes with primary amines by using electricity to drive the thermodynamically challenging transformation, thus avoiding chemical oxidants. nih.govnih.gov
Table 1: Comparison of Modern Sustainable Aziridination Methods
| Method | Nitrogen Source | Catalyst/Mediator | Key Advantages |
| Catalytic Aziridination | Aryl Azides | Novel Tetracarbene Iron Catalyst | High atom economy (N₂ byproduct), expanding scope to electron-donating aryl groups. thieme-connect.comthieme-connect.com |
| Iron-Catalyzed Cycloaddition | Hydroxylamine Derivatives | Simple Iron(II) Sources | Uses clean nitrene sources, efficient for styrenes and aliphatic alkenes. rsc.org |
| Electrochemical Synthesis | Primary Amines | Thianthrene (Mediator) | Couples unactivated alkenes and amines, avoids chemical oxidants, broad substrate scope. nih.gov |
| Flow Chemistry | Vinyl Azides & Organolithiums | - | Enhanced safety, potential for automation, uses greener solvents like CPME. nih.gov |
Expanding the Scope of Aziridine (B145994) Reactivity for Novel Transformations
Due to its inherent ring strain of approximately 27 kcal/mol, the aziridine ring is a versatile intermediate for a wide array of chemical transformations. nih.govnih.gov Research is actively focused on discovering and optimizing novel reactions of this compound to access diverse molecular architectures.
Key areas of exploration include:
Ring-Opening Reactions: The regioselective ring-opening of aziridines with various nucleophiles is a cornerstone of their synthetic utility, providing access to valuable β-functionalized amines. mdpi.comfrontiersin.orgnih.gov Future work aims to develop new transition-metal-catalyzed cross-coupling reactions for ring-opening with a broader range of carbon and heteroatomic nucleophiles, under milder conditions and with greater control over regioselectivity. mdpi.combeilstein-journals.org
Ring-Expansion Reactions: N-aryl aziridines can be converted into larger, medicinally relevant heterocyclic systems such as pyrrolidines, piperidines, oxazolidinones, and azepines. uc.eduscispace.comresearchgate.netresearchgate.net A significant challenge lies in controlling the reaction pathways to favor ring expansion over competing reactions. researchgate.net For instance, visible-light-driven photocatalysis can convert aziridines into azomethine ylides, which then undergo [3+2] cycloadditions to form highly substituted pyrrolidines with excellent atom economy. nih.govrsc.org
Cycloaddition Reactions: Aziridines can participate as three-atom components in cycloaddition reactions. The generation of azomethine ylides from aziridines, which can then react with dipolarophiles, is a powerful method for constructing five-membered rings. nih.govyoutube.comresearchgate.net Research is focused on expanding the types of dipolarophiles that can be used and developing catalytic, asymmetric versions of these reactions.
Design of New Catalytic Systems for Highly Enantioselective Transformations
The synthesis of chiral, enantioenriched amines and their derivatives is of paramount importance in medicinal chemistry and materials science. A major frontier in aziridine chemistry is the development of robust catalytic systems capable of performing highly enantioselective transformations on substrates like this compound.
The direct asymmetric aziridination of olefins using aryl azides has been a difficult problem to solve, with challenges in both reactivity and enantioselectivity. nih.gov Recent advances have shown promise, with novel chiral catalysts based on cobalt, rhodium, and ruthenium being developed. nih.govnih.govacs.orgnih.gov For example, Co(II) complexes of D₂-symmetric chiral porphyrins have been effective in catalyzing the asymmetric aziridination of alkenes with phosphoryl azides. nih.gov Similarly, planar chiral rhodium indenyl catalysts have demonstrated high enantioselectivity for the aziridination of unactivated terminal alkenes. acs.org
Future challenges include:
Developing catalysts that are effective for a wider range of substrates, including less activated alkenes and sterically demanding N-aryl groups like 2,6-dimethylphenyl.
Achieving higher enantiomeric excesses (ee) consistently across different reaction types.
Designing catalysts that operate under milder, more sustainable conditions, using earth-abundant and non-toxic metals.
Exploring chiral aziridines themselves as ligands for asymmetric metal catalysis, opening new avenues for stereochemical control. mdpi.com
Table 2: Examples of Chiral Catalysts in Asymmetric Aziridination
| Catalyst Type | Metal Center | Reaction Type | Achieved Enantioselectivity (ee) |
| Chiral Porphyrin Complex | Cobalt (Co) | Aziridination with Phosphoryl Azide | Up to 85% ee nih.gov |
| Planar Chiral Indenyl Complex | Rhodium (Rh) | Aziridination of Unactivated Alkenes | High enantioselectivity reported acs.org |
| Ru-based Chiral Catalyst | Ruthenium (Ru) | Aziridination with Aryl Azides | Low (10% ee) but pioneering example nih.gov |
| Dirhodium(II) Tetracarboxylate | Rhodium (Rh) | Aziridination of Styrenes | Effective for asymmetric synthesis acs.org |
Advanced Computational Modeling for Predictive Synthesis and Reaction Design
The integration of advanced computational modeling with experimental synthesis represents a powerful future direction for this compound chemistry. Quantum-mechanical calculations, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding reaction mechanisms, predicting reactivity, and designing new catalysts and reactions. chem-station.com
Computational studies can provide deep insights into:
Reaction Mechanisms: DFT calculations can elucidate complex reaction pathways, such as the nature of intermediate species (e.g., metal-nitrenes, aziridinium (B1262131) ylides) and transition states. acs.orgnih.gov This understanding is crucial for optimizing reaction conditions and controlling product selectivity.
Origin of Enantioselectivity: Modeling the interactions between a chiral catalyst and the substrate can explain the origins of stereocontrol in asymmetric transformations, guiding the rational design of more effective catalysts. acs.org
Predictive Synthesis: By modeling the energetics of competing reaction pathways, computational chemistry can help predict the most likely outcome of a reaction, saving significant experimental time and resources. researchgate.net For example, modeling can help determine whether an aziridinium ylide intermediate will undergo ring expansion or a competing cheletropic extrusion. researchgate.net
The primary challenge in this area is to improve the accuracy and predictive power of computational models, especially for complex systems involving transition metals and subtle non-covalent interactions. Bridging the gap between theoretical predictions and experimental reality will accelerate the discovery of novel transformations and highly efficient catalytic systems for this compound.
Q & A
Basic Research Questions
Q. What are the optimal stoichiometric conditions for synthesizing N-(2,6-Dimethylphenyl)aziridine derivatives, and how does reagent equivalence impact yield?
- Methodological Answer : A common approach involves reacting N-(2,6-Dimethylphenyl)chloroacetamide with nucleophiles like diethylamine. Evidence from a preparative procedure shows that a molar ratio of 4:1 (diethylamine to chloroacetamide) maximizes yield, likely due to the amine acting as both a base and nucleophile . Adjusting equivalents (e.g., reducing to 2:1) may reduce side reactions but requires monitoring via techniques like TLC or NMR to confirm intermediate formation.
Q. How can spectroscopic techniques (e.g., UV-Vis, IR) differentiate this compound from structurally similar intermediates?
- Methodological Answer : Photoelectron spectroscopy (PES) data for related compounds (e.g., N-(2,6-dimethylphenyl)azide) reveal distinct ionization potentials (IPs) for the aromatic and azide groups. For aziridine derivatives, IR spectra would show characteristic N–H stretching (~3300 cm⁻¹) and C–N–C bending (~950 cm⁻¹), while UV-Vis could identify π→π* transitions in the aromatic ring . Comparative analysis with reference spectra of analogs (e.g., lidocaine derivatives) is critical .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is effective. For higher purity, recrystallization from ethanol or acetonitrile is advised. Evidence from pharmaceutical impurity studies highlights the importance of HPLC (C18 column, acetonitrile/water mobile phase) for detecting residual starting materials like 2,6-dimethylaniline .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,6-dimethylphenyl group influence aziridine ring stability in catalytic applications?
- Methodological Answer : Computational modeling (e.g., DFT) using software like Gaussian or ORCA can assess steric hindrance and electron density distribution. X-ray crystallography (via SHELX or OLEX2) reveals that the ortho-methyl groups distort the aziridine ring, increasing ring strain and reactivity toward nucleophiles . Experimental validation via kinetic studies (e.g., monitoring ring-opening rates with thiols) is recommended .
Q. What strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies may arise from solvent polarity or catalyst choice. For example, Pd-catalyzed couplings in polar aprotic solvents (DMF, acetonitrile) may favor aryl-aryl bond formation, while Ni catalysts in toluene could stabilize intermediates. Systematic screening using Design of Experiments (DoE) frameworks, coupled with in-situ FTIR monitoring, can identify optimal conditions .
Q. How can impurity profiles of this compound be mapped for pharmaceutical intermediates like lidocaine analogs?
- Methodological Answer : High-resolution LC-MS (Q-TOF) and GC-MS are essential for detecting trace impurities. For example, 2,6-dimethylaniline (a common byproduct) can be quantified using a validated HPLC method with a C18 column (0.1% H3PO4/acetonitrile gradient, UV detection at 254 nm) . Structural confirmation via NMR (¹H, ¹³C, and HSQC) is critical for unknown peaks .
Q. What role does this compound play in agrochemical derivative synthesis, and how can regioselectivity be controlled?
- Methodological Answer : In pesticide synthesis (e.g., furalaxyl precursors), the aziridine ring undergoes nucleophilic attack at the less hindered carbon. Regioselectivity is controlled by adjusting reaction temperature and solvent polarity. For example, low-temperature conditions (-20°C) in THF favor attack at the methyl-substituted carbon, as evidenced by X-ray structures of intermediates .
Q. How can computational tools (e.g., molecular docking) predict the bioactivity of this compound derivatives as sodium channel blockers?
- Methodological Answer : Docking studies using AutoDock Vina or Schrödinger Suite can model interactions with the Nav1.4 sodium channel (PDB ID: 6AGF). Key parameters include binding affinity (ΔG) and hydrogen-bonding patterns with residues like Phe-1762. Experimental validation via patch-clamp electrophysiology on HEK293 cells expressing Nav1.4 is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
